molecular formula C56H70N12O11 B14177205 L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan CAS No. 915146-72-4

L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan

Cat. No.: B14177205
CAS No.: 915146-72-4
M. Wt: 1087.2 g/mol
InChI Key: MVMSKGRPRBVQTI-ANBIEBMASA-N
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Description

L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers to scale up the process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine and tryptophan.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Functional groups on the side chains can be substituted.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation.

Scientific Research Applications

Chemistry

Peptides like this one are used as model compounds to study protein folding, stability, and interactions.

Biology

They can be used to investigate cellular processes, such as signal transduction and enzyme activity.

Medicine

Such peptides may have therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

Peptides are used in the development of new materials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism by which L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan exerts its effects would depend on its specific biological activity. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-tyrosyl-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
  • L-Threonyl-L-tyrosyl-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan

Uniqueness

The presence of the diaminomethylidene group in L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan may confer unique properties, such as increased stability or specific biological activity, compared to similar peptides.

Properties

CAS No.

915146-72-4

Molecular Formula

C56H70N12O11

Molecular Weight

1087.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C56H70N12O11/c1-30(2)23-43(64-49(72)42(13-8-22-60-56(58)59)63-51(74)45(67-54(77)48(57)31(3)69)25-33-16-20-37(71)21-17-33)50(73)65-44(24-32-14-18-36(70)19-15-32)52(75)66-46(26-34-28-61-40-11-6-4-9-38(34)40)53(76)68-47(55(78)79)27-35-29-62-41-12-7-5-10-39(35)41/h4-7,9-12,14-21,28-31,42-48,61-62,69-71H,8,13,22-27,57H2,1-3H3,(H,63,74)(H,64,72)(H,65,73)(H,66,75)(H,67,77)(H,68,76)(H,78,79)(H4,58,59,60)/t31-,42+,43+,44+,45+,46+,47+,48+/m1/s1

InChI Key

MVMSKGRPRBVQTI-ANBIEBMASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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